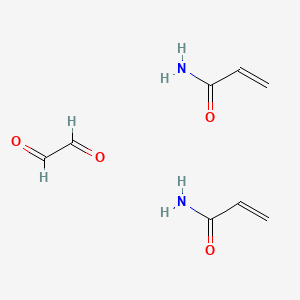

Oxaldehyde;prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76843-24-8 |

|---|---|

Molecular Formula |

C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

oxaldehyde;prop-2-enamide |

InChI |

InChI=1S/2C3H5NO.C2H2O2/c2*1-2-3(4)5;3-1-2-4/h2*2H,1H2,(H2,4,5);1-2H |

InChI Key |

FFXHOJFCXDYWJI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N.C=CC(=O)N.C(=O)C=O |

Origin of Product |

United States |

Historical Development and Evolution of Research in Glyoxal Amide Systems

Research into the interactions between glyoxal (B1671930) and amide-containing compounds has a history rooted in various industrial and scientific fields. A significant area of development has been in the paper industry, where glyoxalted polyacrylamide (GPAM) resins have been developed as paper strengthening agents. researchgate.net Patents dating back several decades describe the synthesis of such resins by reacting glyoxal with polyacrylamide under specific pH and temperature conditions to enhance the wet and dry strength of paper. google.com These early investigations focused on the practical application of the cross-linking ability of glyoxal to modify the properties of a pre-existing polymer.

The study of glyoxal-amide systems also evolved from research into the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the browning and flavor of many cooked foods. bio-conferences.org In the early 2000s, the discovery of acrylamide (B121943) in certain cooked foods sparked intense research into its formation pathways. nih.govfoodandnutritionresearch.net It was established that acrylamide can form from the amino acid asparagine in the presence of carbonyl compounds at high temperatures. bio-conferences.org Glyoxal, being a product of carbohydrate degradation, was identified as one of the carbonyl species that can contribute to acrylamide formation in these systems. nih.gov This line of research brought the glyoxal-acrylamide connection into the realm of food chemistry and toxicology.

More recently, the focus has expanded to include the use of glyoxal and acrylamide in the synthesis of advanced materials. For example, research has explored the modification of natural polymers like κ-carrageenan with glyoxal and acrylamide to create superabsorbent hydrogels for applications such as drug delivery. undip.ac.id In this context, glyoxal again acts as a cross-linker, but the goal is to create novel biomaterials with specific functional properties. The evolution of research in glyoxal-amide systems thus demonstrates a trajectory from industrial applications to fundamental investigations in food science and now to the design of sophisticated functional materials.

Current Research Landscape and Emerging Trends Pertaining to Oxaldehyde;prop 2 Enamide Derivatives

Structural Elucidation through Advanced Spectroscopic Methodologies

The structural analysis of glyoxalated polyacrylamide relies on a combination of spectroscopic techniques to identify functional groups, confirm structural connectivity, and analyze its composition.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in the GPAM polymer, confirming the incorporation of both acrylamide and glyoxal units. The FT-IR spectrum of GPAM shows characteristic absorption peaks that correspond to the vibrations of specific chemical bonds. researchgate.net

The presence of amide groups from the polyacrylamide backbone is confirmed by strong absorption bands. The C=O stretching vibration (Amide I band) is typically observed around 1660-1670 cm⁻¹. jkps.or.kr Another key indicator is the N-H bending vibration (Amide II band). The FT-IR spectrum of GPAM is very similar to that of the precursor cationic polyacrylamide (CPAM), but with a key difference: a characteristic absorption peak for the carbonyl (C=O) in the aldehyde group of the glyoxal cross-linker appears around 1699 cm⁻¹. researchgate.net This confirms that glyoxal has been successfully grafted onto the polyacrylamide backbone.

Key vibrational bands observed in the FT-IR analysis of glyoxalated polyacrylamide are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3440 | N-H Stretching | Amide (-NH₂) |

| ~1699 | C=O Stretching | Aldehyde (from glyoxal) |

| ~1660 | C=O Stretching (Amide I) | Amide (-CONH₂) |

| ~1450 | C-N Stretching | Amide |

| ~1426 | C-N Stretching (Amide III) | Amide |

| ~1370 | CH₂ Wagging | Alkane Backbone |

| Data sourced from studies on glyoxalated polyacrylamide and related polymers. researchgate.netjkps.or.krmdpi.com |

Nuclear Magnetic Resonance (e.g., ¹H-NMR) Spectroscopy for Structural Connectivity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of protons within the polymer structure, helping to elucidate the connectivity of the monomer units.

In the ¹H-NMR spectrum of glyoxalated polyacrylamide (GPAM), broad peaks are characteristic due to the polymeric nature of the substance. The spectrum confirms the main polyacrylamide backbone with resonances for the -CH₂ and -CH- protons of the polymer chain, typically appearing between 1.0 and 2.5 ppm. researchgate.net The chemical shifts assigned to the amide groups (-CONH₂) of acrylamide are also observable. researchgate.net

The successful grafting of glyoxal onto the polyacrylamide backbone is confirmed by the appearance of new signals in the ¹H-NMR spectrum of GPAM compared to the precursor polyacrylamide. researchgate.net For instance, studies on cationic polyacrylamide (CPAM) modified with glyoxal show specific resonances for the protons of the cationic monomer and changes in the amide proton signals, verifying the reaction between the glyoxal and the amide groups. researchgate.netmdpi.com

| Chemical Shift (δ ppm) | Assignment | Corresponding Moiety |

| 1.0 - 2.5 | -CH₂- and -CH- | Polyacrylamide Backbone |

| 7.0 - 7.7 | -NH₂ | Amide Group |

| Note: The exact chemical shifts can vary depending on the solvent, polymer concentration, and specific cationic co-monomers used in the synthesis. researchgate.netresearchgate.net |

Mass Spectrometry for Molecular Composition Analysis

Direct mass spectrometry of large, cross-linked polymers like glyoxalated polyacrylamide is challenging. However, techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and thermogravimetry-mass spectrometry (TG-MS) are employed to analyze the thermal decomposition products, which provides insight into the polymer's composition. akjournals.comresearchgate.net

When polyacrylamide is heated to high temperatures (around 450-500 °C), it decomposes into a variety of smaller, volatile molecules. akjournals.comresearchgate.net The analysis of these fragments by mass spectrometry helps to confirm the original structure. The thermal degradation of polyacrylamide yields products such as amides, imides, nitriles (like acetonitrile, acrylonitrile (B1666552), propionitrile), ketones, and aldehydes. akjournals.comresearchgate.net The presence of nitrogen-containing fragments confirms the polyacrylamide backbone. In the case of GPAM, the detection of oxygenated compounds among the pyrolysis products would be indicative of the glyoxal cross-linking units. Studies using thermochemolysis-GC-MS have identified specific degradation products from polyacrylamide, which can be used for its detection and quantification in various matrices. d-nb.info

Theoretical and Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to understand the molecular properties of the components and their reaction products at an atomic level.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to investigate the reaction mechanism between glyoxal and acrylamide. Such calculations provide insights into the electronic structure, reactivity, and energetics of the molecules involved. csic.esresearchgate.net

Studies on the reaction of glyoxal with other nitrogen-containing compounds, such as amines and urea, show that the reaction typically proceeds via nucleophilic addition. researchgate.netcopernicus.org The amino group of acrylamide would act as a nucleophile, attacking the electrophilic carbonyl carbon of glyoxal. Computational models have been used to study the formation of acrylamide from asparagine and carbonyls like glyoxal, determining the Gibbs free energy and identifying the rate-determining steps of the reaction. csic.es These theoretical approaches show that the presence of different functional groups can facilitate the formation of chromophores and oligomers. copernicus.org Quantum chemical calculations help elucidate the reaction pathways, transition states, and the stability of intermediates, providing a theoretical foundation for understanding the formation of GPAM. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method to study the conformational landscape and dynamic behavior of polymeric systems like polyacrylamide hydrogels. worldscientific.commdpi.com These simulations model the movements of atoms over time, providing a detailed picture of the polymer's structure, its interaction with solvents, and its mechanical properties. researchgate.netuq.edu.au

MD simulations of polyacrylamide (PAM) hydrogels have been used to investigate their swelling properties, the diffusion of water molecules within the polymer network, and the interactions between polymer chains. worldscientific.comacs.org Simulations show that strong hydrogen bonds form between the amide groups on the polyacrylamide chains and water molecules, as well as with oxygen-containing groups on cross-linkers like poloxamer. mdpi.com These interactions are crucial for the stability and properties of the hydrogel. By simulating the hydrogel at different water contents, researchers can predict mechanical properties like the elastic response and thermal properties like thermal conductivity. researchgate.netuq.edu.au This provides a rational basis for designing hydrogel formulations with specific desired properties.

Strategies for the Construction of the Aldehyde Moiety in this compound

The aldehyde functionality in the target structure is derived from glyoxal, the smallest dialdehyde (B1249045). wikipedia.org The synthesis of aldehydes, in general, can be approached from various precursors and through multiple oxidation methodologies.

Glyoxal (OCHCHO) itself serves as a fundamental building block. wikipedia.org Commercially, it is often prepared through the gas-phase oxidation of ethylene (B1197577) glycol over a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde (B116499) with nitric acid. atamankimya.com For laboratory-scale synthesis, glyoxal can be prepared by the oxidation of acetaldehyde with selenious acid. wikipedia.org

Glyoxal is a valuable precursor in organic synthesis, particularly for creating heterocyclic structures like imidazoles. wikipedia.org It readily condenses with compounds like aniline (B41778) derivatives to form diazabutadienes, which can be further cyclized. beilstein-journals.org While often supplied as a 40% aqueous solution where it exists as hydrates and oligomers, anhydrous glyoxal can be prepared by heating its solid hydrate (B1144303) with phosphorus pentoxide. wikipedia.org These glyoxal precursors are crucial for introducing the dialdehyde functionality.

Aryl glyoxals, which have two adjacent carbonyl groups, are also significant synthetic equivalents and are often used in their hydrated form. rsc.org They are versatile in multicomponent reactions for synthesizing various heterocyclic compounds. rsc.org

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. rsc.orgrsc.org This transformation can be challenging as aldehydes can be further oxidized to carboxylic acids. wikipedia.org

Several methods have been developed for this selective oxidation:

Catalytic Oxidation with Hydrogen Peroxide: Platinum (Pt) black dispersed on silica (B1680970) has been used as a catalyst for the continuous flow synthesis of aldehydes from alcohols using hydrogen peroxide. rsc.org This method offers high yields and selectivity. rsc.org

N-Chlorosuccinimide (NCS) Mediated Oxidation: In the presence of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), NCS can efficiently oxidize primary alcohols to aldehydes with high chemoselectivity, even in the presence of secondary alcohols. nih.govacs.org

Other Reagents: Other reagents for glycol cleavage to form aldehydes and ketones include periodic acid (HIO4) and lead tetraacetate (Pb(OAc)4). wikipedia.org Warm concentrated potassium permanganate (B83412) (KMnO4) can also cleave glycols, but may further oxidize the resulting aldehydes to carboxylic acids if not carefully controlled. wikipedia.org

Table 1: Comparison of Selective Oxidation Methods for Aldehyde Synthesis

| Method | Oxidant | Catalyst/Mediator | Substrate Scope | Key Advantages |

|---|---|---|---|---|

| Continuous Flow | Hydrogen Peroxide | Pt black/SiO2 | Alcohols | High yield, high selectivity, continuous process rsc.org |

| TEMPO-mediated | N-Chlorosuccinimide | TEMPO | Primary alcohols | High chemoselectivity, mild conditions nih.govacs.org |

| Malaprade Reaction | Periodic Acid | None | Vicinal diols | Specific for glycol cleavage wikipedia.org |

| Criegee Oxidation | Lead Tetraacetate | None | Vicinal diols | Useful in non-aqueous solutions wikipedia.org |

Synthetic Pathways for the Prop-2-enamide Functional Group Incorporation

The prop-2-enamide (acrylamide) moiety is another critical component. Its synthesis involves forming an amide bond and ensuring the presence of the adjacent carbon-carbon double bond.

Amide bonds are commonly formed by reacting a carboxylic acid derivative with an amine. fiveable.me The acylation of amines with carboxylic acid halides is a highly efficient method. ajol.info

For the synthesis of prop-2-enamides, prop-2-enoyl chloride (acryloyl chloride) is a common starting material. It can be reacted with an appropriate amine to form the desired amide. ajol.infotandfonline.com For instance, N-(2-arylethyl)-2-methylprop-2-enamides can be synthesized with high yields by reacting 2-arylethylamines with methacryloyl chloride in the presence of triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.com The Schotten-Baumann method, which uses aqueous alkali, is another procedure for this type of acylation. ajol.info

The α,β-unsaturation is a key feature of the prop-2-enamide group. While starting with an already unsaturated acyl chloride is common, methods exist to introduce the double bond after the amide formation.

α,β-Unsaturated primary amides are important building blocks in organic synthesis. bohrium.com Iron-catalyzed hydroaminocarbonylation of alkynes using ammonium (B1175870) bicarbonate as the ammonia (B1221849) source provides a highly regioselective route to linear α,β-unsaturated primary amides. bohrium.com Palladium-catalyzed aminocarbonylation of styrenes with nitroarenes is another method to produce α,β-unsaturated amides. acs.org

Dehydrogenation of saturated amides is another strategy. While challenging due to the reduced α-acidity of amides, methods have been developed using strong bases to form enolates, which are then catalytically desaturated. nih.gov A redox-neutral desaturation strategy that does not rely on external oxidants has also been reported. nih.gov

Advanced Synthetic Methodologies for this compound Derivatives

The synthesis of derivatives of this compound can leverage advanced methodologies to create structural diversity.

Cross-dehydrogenative coupling (CDC) reactions allow for the direct formation of C-C bonds from two different C-H bonds, eliminating the need for pre-functionalized starting materials. cdnsciencepub.com This approach could be used to couple different monomer units.

The development of novel catalysts continues to expand the toolkit for organic synthesis. For example, Rh(III)-catalyzed site-selective alkylation and cyclocondensation of α,β-unsaturated ketoxime ethers is a powerful method for creating substituted pyridines. wiley.com

The synthesis of β-fluoro-α,β-unsaturated amides has been achieved through the fragmentation of morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) by Grignard reagents, offering a route to fluorinated analogs with potential applications in medicinal chemistry. nih.gov

Catalytic Approaches in Targeted Synthesis

The targeted synthesis of functional analogs of the oxaldehyde and prop-2-enamide system often employs catalytic strategies to achieve high efficiency and selectivity. While direct catalytic synthesis of the simple oxaldehyde-acrylamide adduct is less common, extensive research has focused on catalytic reactions involving functional analogs like arylglyoxals and various amides. These approaches are pivotal in constructing complex molecular architectures.

Chiral Brønsted acids, particularly phosphoric acids derived from axially chiral biaryls, have emerged as powerful organocatalysts for a range of enantioselective transformations. sakura.ne.jp These catalysts function by activating imines formed in situ, facilitating subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. sakura.ne.jp The design of these catalysts is sophisticated, featuring an acidic proton for activation and a sterically defined chiral environment that guides the stereochemical outcome of the reaction. sakura.ne.jp For instance, the asymmetric Pictet-Spengler reaction, a key method for synthesizing alkaloid structures, can be catalyzed by chiral thiourea (B124793) derivatives or phosphoric acids to control the formation of new stereocenters. mdpi.com

Metal-free catalytic methodologies are also prominent, offering environmentally benign alternatives to traditional metal-mediated processes. nih.govgoogle.com For example, the synthesis of N-bridged bicyclic pyrrolidines has been achieved through a one-pot, five-component reaction catalyzed by acetic acid, producing only CO2 and H2O as byproducts. nih.gov Other organocatalysts, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), have been used in [3+2]-cyclization reactions to synthesize highly substituted pyrrole (B145914) frameworks. nih.gov These catalytic systems demonstrate high functional group tolerance and expand the synthetic utility for creating diverse heterocyclic structures from simple precursors. nih.govgoogle.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient one-pot transformations that combine three or more starting materials to generate structurally complex products with high atom economy. mdpi.comnih.gov Glyoxal and its functional analogs, such as arylglyoxals, are valuable bifunctional building blocks in MCRs, enabling the synthesis of a wide array of heterocycles. nih.govresearchgate.net

Aryl glyoxals have been extensively used in MCRs to produce five- and six-membered oxygen heterocycles. nih.gov For example, a gold-catalyzed three-component reaction of an aryl glyoxal, an amine, and a terminal alkyne provides an effective route to substituted furans. nih.gov In another strategy, indium trichloride (B1173362) catalyzes a three-component reaction between aryl glyoxal monohydrates, phenols, and p-toluenesulfonamide (B41071) to yield 2-aryl-3-aminobenzofuran derivatives. nih.gov

The Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry, can also utilize glyoxal as the aldehyde component. mdpi.com In such cases, the second carbonyl group of glyoxal can be employed in a subsequent cyclization step to form structures like imidazole (B134444) rings. mdpi.com MCRs based on aryl glyoxals are also used to synthesize C-3 functionalized imidazoheterocycles through a one-pot reaction of an α-aminoazaarene, an aryl glyoxal, and a cyclic 1,3-dicarbonyl. chemicalpapers.com This process proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and dehydration. chemicalpapers.com

| Reaction Type | Key Components | Catalyst | Product | Reference |

|---|---|---|---|---|

| Three-component | Aryl glyoxal, Amine, Terminal alkyne | Gold | Substituted Furans | nih.gov |

| Three-component | Aryl glyoxal, Phenol, p-Toluenesulfonamide | Indium Trichloride | 2-Aryl-3-aminobenzofurans | nih.gov |

| Ugi Four-component (U-4CR) | Glyoxal, Amine, Isocyanide, Carboxylic Acid | None (spontaneous) | α-Acylamino-amides (with pendant aldehyde) | mdpi.com |

| Three-component | Aryl glyoxal, α-Aminoazaarene, Cyclic 1,3-dicarbonyl | None (often thermal) | C-3 Functionalized Imidazoheterocycles | chemicalpapers.com |

Polymerization and Cross-linking Chemistry of Acrylamide-Glyoxal Systems

Mechanisms of Glyoxalation of Polyacrylamide: Imine and Hemiacetal Bond Formation

The reaction between glyoxal and polyacrylamide (PAM) is a cornerstone of its application as a strength-enhancing additive, particularly in the paper industry. wordpress.com This process, known as glyoxalation, involves the chemical reaction of glyoxal with the pendant amide groups of the polyacrylamide backbone. google.com The reaction mechanism leads to the formation of covalent bonds that are crucial for cross-linking polymer chains and interacting with substrates like cellulose (B213188) fibers. wordpress.comippta.co

The primary reaction occurs between the aldehyde groups of glyoxal and the amide groups of polyacrylamide. google.com This interaction can proceed through several pathways. One key mechanism is the formation of a hemiacetal bond when an aldehyde group reacts with a hydroxyl group, such as those present on cellulose fibers. wordpress.com This type of bonding contributes to the temporary wet strength of materials treated with glyoxalated polyacrylamide (GPAM). wordpress.com

Furthermore, glyoxal reacts with the amide functionalities on the PAM chain. google.com The amino groups of the PAM can react with the carboxyl and hydroxyl groups of cellulose to form hydrogen bonds, which enhances dry mechanical resistance. wordpress.com The aldehyde groups of the glyoxal attached to the PAM backbone can then form covalent bonds with the hydroxyl groups of the cellulose fibers. ippta.co The reaction of glyoxal with the amide groups can also lead to the formation of other structures, including those resulting from aldol (B89426) condensation, which can further enhance polymer cross-linking. researchgate.net

Controlled Polymerization Techniques for Polyacrylamide Synthesis

The synthesis of polyacrylamide (PAM) with well-defined characteristics—such as predetermined molecular weights, narrow molecular weight distributions (dispersity, Đ), and complex architectures—is crucial for high-performance applications. acs.org Traditional free-radical polymerization often lacks this level of control. acs.org Consequently, controlled/living radical polymerization (CRP) techniques have been extensively developed for acrylamide. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique for synthesizing well-defined PAM. mdpi.comrsc.org This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for precise control over the polymer chain growth. mdpi.com Various CTAs have been successfully employed for the RAFT polymerization of acrylamide, although challenges such as long reaction times and incomplete conversions have been noted in some systems. mdpi.com

Another robust technique is copper-catalyzed reversible-deactivation radical polymerization (RDRP), which includes methods like Atom Transfer Radical Polymerization (ATRP). acs.orgacs.org However, copper-catalyzed RDRP of acrylamide has historically been challenging, often resulting in low monomer conversions and broad dispersity due to the high reactivity of the acrylamide radical. acs.orgacs.org Recent advancements have overcome these issues. For example, a one-pot aqueous Cu(0)-mediated RDRP strategy has been developed that achieves high monomer conversion (>85%) and produces PAM with low dispersity (Đ ≈ 1.2). acs.org This was accomplished by including a small amount of a Cu(II) species to better control the polymerization kinetics. acs.org

| Technique | Key Components | Typical Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| RAFT | Monomer (AM), Initiator (e.g., AIBN), Chain Transfer Agent (CTA) | 60-85°C, Aqueous or organic solvent | Versatile, tolerant to many functional groups, well-defined polymers. | Can have long reaction times, requires appropriate CTA selection. | mdpi.com |

| ATRP | Monomer (AM), Initiator, Copper catalyst (e.g., CuCl), Ligand (e.g., PMDETA) | Aqueous/Glycerol-water mixture | Controlled molecular weight. | Low monomer conversion, catalyst poisoning by amide, broad dispersity. | acs.orgmdpi.com |

| Cu(0)-mediated RDRP | Monomer (AM), Initiator, Cu(0) wire, Cu(II) salt | Aqueous, Room temperature | Facile one-pot setup, high conversion, low dispersity, fast reaction. | Requires careful control of Cu(II)/Cu(0) ratio. | acs.org |

Optimization of Reaction Conditions for Glyoxal-Induced Cross-linking, including pH and Temperature Effects

The efficiency of glyoxal-induced cross-linking of polyacrylamide is highly dependent on reaction conditions, most notably pH and temperature. epo.orgacs.org Optimizing these parameters is critical to controlling the reaction rate, the final molecular weight of the glyoxalated polyacrylamide (GPAM), and its performance properties. researchgate.netgoogle.com

The glyoxalation reaction is typically carried out under alkaline conditions, generally at a pH between 7.2 and 10.0. epo.orggoogle.com An alkaline environment facilitates the reaction between glyoxal and the amide groups on the polyacrylamide backbone. google.com The reaction is often monitored by measuring the viscosity of the solution; as cross-linking proceeds, the molecular weight and viscosity increase. google.com Once the desired viscosity is reached, the reaction is stopped, or "quenched," by adding an acid to lower the pH, which stabilizes the product for storage. google.com The performance of the final GPAM can be less dependent on the application pH when more of the glyoxal is reacted with the base polymer, as the strength properties rely more on the ionic bonds formed by the cationic polymer rather than just the covalent bonds formed between glyoxal and cellulose. google.com

Temperature also plays a crucial role. The glyoxalation process is commonly conducted at temperatures ranging from about 15°C to 50°C. epo.org Higher temperatures generally accelerate the reaction rate. ippta.co For instance, in some preparations, the reaction is carried out at 23-26°C while the viscosity is monitored. google.com However, excessive temperatures can lead to an uncontrolled reaction, potentially causing premature gelling. researchgate.net The stability of the final GPAM product during storage is also temperature-dependent, with higher temperatures potentially reducing shelf life. google.com

| Parameter | Condition Range | Effect | Reference |

|---|---|---|---|

| pH | 8.0 - 9.5 (Reaction) | Promotes the glyoxalation reaction and cross-linking, leading to an increase in viscosity. | google.com |

| < 7.0 (Post-reaction/Storage) | Quenches the reaction, stabilizing the GPAM product. Performance of low-unreacted-glyoxal GPAM is effective up to pH 8. | google.comgoogle.com | |

| Temperature | 15°C - 50°C (Reaction) | Controls the rate of glyoxalation. Higher temperatures increase the reaction rate. | epo.org |

| > 50°C (Reaction) | Can lead to an uncontrolled reaction and potential gelling. Drying conditions (e.g., 150°C) can impact final strength properties in paper applications. | researchgate.netresearchgate.net |

Reaction Mechanisms and Chemical Reactivity of Oxaldehyde;prop 2 Enamide Type Compounds

Reactivity Profiles of the Aldehyde Functionality

The reactivity of the aldehyde groups, such as those in glyoxal (B1671930), is characterized by their susceptibility to nucleophilic attack and their ability to undergo both oxidation and reduction.

Aldehydes and ketones react with secondary amines in an acid-catalyzed reversible reaction to form enamines, which are compounds containing an amine group attached to a carbon-carbon double bond. libretexts.org This reaction proceeds through a multi-step mechanism. Initially, the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a neutral tetrahedral intermediate. A subsequent proton transfer results in a carbinolamine. The hydroxyl group of the carbinolamine is then protonated, turning it into a good leaving group. The lone pair of electrons on the nitrogen atom facilitates the elimination of water, forming an iminium ion. Finally, a base removes a proton from an adjacent carbon, leading to the formation of the C=C double bond of the enamine. libretexts.org

In the context of glyoxal, it has been shown to react with noncyclic secondary amines to produce aminoacetamides. rsc.org Furthermore, glyoxal can react with methylamine (B109427) in simulated cloud droplets to form high molecular mass oligomers through repeated imine formation. sandiego.edu These reactions are significant as they demonstrate a pathway for incorporating volatile amines into the aerosol phase. sandiego.edu

The aldehyde groups of glyoxal can be selectively oxidized to form glyoxylic acid, a molecule containing both an aldehyde and a carboxylic acid functional group. xdhg.com.cnbakhtiniada.ruingentaconnect.comresearchgate.net This transformation is of industrial importance. ingentaconnect.comresearchgate.net

One method for this oxidation involves using nitric acid as the oxidant, with sodium nitrite (B80452) as an initiator and hydrochloric acid as a co-catalyst in a continuous flow micro-channel reactor. xdhg.com.cn This process can achieve a glyoxal conversion of 80.3% and a selectivity for glyoxylic acid of 78.3% under optimized conditions. xdhg.com.cn The addition of hydrochloric acid aids in the disintegration of glyoxal n-mers, increasing the concentration of the active aldehyde form. bakhtiniada.ru

Another approach utilizes nano-Au/C catalysts for the oxidation of glyoxal to glyoxylic acid with air. ingentaconnect.com This method offers a greener alternative to nitric acid oxidation. ingentaconnect.com The reaction is typically carried out at a controlled pH to prevent side reactions like the Cannizzaro disproportionation, which would yield glycolic acid. ingentaconnect.com

| Oxidation Method | Oxidant | Catalyst/Initiator | Key Conditions | Glyoxal Conversion (%) | Glyoxylic Acid Selectivity (%) |

| Nitric Acid Oxidation | Nitric Acid | Sodium Nitrite/Hydrochloric Acid | 35% HNO₃, 55°C, 2 min residence time | 80.3 | 78.3 |

| Catalytic Air Oxidation | Air/Oxygen | Nano-Au/C | pH 8.2-8.4, 45°C | High | High |

| This table summarizes key findings from studies on the controlled oxidation of glyoxal. |

The selective reduction of the aldehyde functionalities in glyoxal can lead to the formation of valuable alcohol derivatives, primarily ethylene (B1197577) glycol. researchgate.netnih.gov The electrochemical reduction of glyoxal on copper electrodes has been investigated as a potential route for producing ethylene glycol at room temperature. nih.gov

During the electrocatalytic reduction of glyoxal on copper, the main products observed are ethanol (B145695), ethylene glycol, and acetaldehyde (B116499). researchgate.netnih.gov Computational modeling suggests that ethylene glycol and ethanol are produced on different active sites of the copper catalyst. nih.gov The selectivity of the reaction can be influenced by factors such as the concentration of glyoxal. For instance, doubling the glyoxal concentration has been shown to favor the formation of ethylene glycol over ethanol and acetaldehyde. nih.gov

The reduction of related dicarboxylic acids, such as oxalic acid, has also been studied. Ruthenium catalysts have been shown to be effective in the hydrogenation of oxalic acid to glycolic acid and further to ethylene glycol at elevated temperatures and pressures. rsc.org

| Reduction Method | Catalyst | Primary Products | Key Observations |

| Electrocatalytic Reduction | Polycrystalline Copper | Ethylene Glycol, Ethanol, Acetaldehyde | Higher glyoxal concentration favors ethylene glycol formation. |

| Catalytic Hydrogenation (of Oxalic Acid) | Ruthenium on Carbon | Glycolic Acid, Ethylene Glycol | Temperature and pressure influence product selectivity. |

| This table presents findings from research on the selective reduction of glyoxal and related compounds. |

Reactivity of the Prop-2-enamide Moiety

The prop-2-enamide (acrylamide) moiety is characterized by a conjugated system involving a carbon-carbon double bond and a carboxamide group. This structure dictates its reactivity profile.

The electron-withdrawing nature of the carboxamide group in acrylamide (B121943) activates the carbon-carbon double bond, making it susceptible to electrophilic attack. diva-portal.org Specifically, the β-carbon of the acrylamide molecule becomes an electrophilic site. nih.govresearchgate.net This allows acrylamide to undergo Michael-type addition reactions with nucleophiles. nih.govresearchgate.netfoodandnutritionresearch.netresearchgate.net

This reactivity is significant in biological systems, where acrylamide can form covalent adducts with nucleophilic residues on macromolecules like proteins. nih.gov The primary targets for this adduction are soft nucleophiles, such as the sulfhydryl groups of cysteine residues. nih.govresearchgate.net The reaction between acrylamide and the deprotonated form of a cysteine side chain (thiolate) is a prime example of a Michael addition, leading to a covalent adduct that can alter protein function. researchgate.net While nitrogen-containing groups in amino acids like lysine (B10760008) and histidine are also nucleophilic, they are considered "harder" nucleophiles and are less favored targets for acrylamide adduction compared to the "soft" sulfhydryl groups. nih.gov

While the primary reactivity of acrylamide involves its electrophilic double bond, the amide nitrogen also possesses nucleophilic character due to its lone pair of electrons. thieme-connect.com Acrylamide can act as a nucleophile in certain reactions. For example, it can undergo nucleophilic addition to 10-alkylacridinium cations. thieme-connect.com In this reaction, the amide nitrogen attacks the electrophilic carbon of the acridinium (B8443388) salt, leading to the formation of N-(10-alkyl-9,10-dihydroacridin-9-yl)acrylamide. thieme-connect.com Interestingly, in the case of acrylamide, a double addition can occur, resulting in the formation of a spatially overloaded N,N-bis(10-alkyl-9,10-dihydroacridin-9-yl)acrylamide. thieme-connect.com This demonstrates the potential for the amide nitrogen in acrylamide to exhibit nucleophilicity, participating in the formation of new carbon-nitrogen bonds.

Intermolecular and Intramolecular Reaction Pathways

The chemical behavior of glyoxalated polyacrylamide is dominated by the reactivity of the aldehyde groups introduced onto the polyacrylamide backbone. In aqueous solutions, glyoxal exists in equilibrium with its hydrated forms, which are the reactive species. The reaction pathways are heavily influenced by conditions such as pH, temperature, and the concentration of reactants. kpi.ua

The primary reaction involves the nucleophilic attack of the amide group from the polyacrylamide chain on the carbonyl carbon of glyoxal. This initial reaction forms a pendant glyoxalated group on the polymer. google.com Subsequently, these pendant aldehyde groups can react further, leading to the formation of a complex, cross-linked polymer network.

Self-Oligomerization and Polymerization Mechanisms

The self-oligomerization and polymerization of glyoxalated polyacrylamide are essentially cross-linking reactions that occur between different polymer chains, leading to a significant increase in molecular weight and viscosity. google.com This process is crucial for the thermosetting properties of these resins. google.com

The mechanism proceeds via the reaction of the pendant aldehyde group on one glyoxalated polyacrylamide molecule with a free amide group on another polymer chain. google.com This intermolecular reaction forms a cross-link, effectively linking the two polymer molecules. This process can continue, building a three-dimensional network. The rate and extent of this self-crosslinking are dependent on several factors, including the initial molecular weight of the polyacrylamide, the degree of glyoxalation, pH, and temperature. researchgate.netepo.org

Under alkaline conditions (pH 7-10), the glyoxalation reaction and subsequent cross-linking are accelerated. google.comepo.org However, to ensure storage stability, the reaction is typically quenched by acidification (pH 3-5), which slows down the cross-linking process. google.com The self-crosslinking is a key attribute for applications where a durable, water-resistant network is required after curing. nih.govtappi.org Kinetic studies on the gelation of polyacrylamide-glyoxal systems have shown that the bond formation rate follows power laws with respect to both polymer and glyoxal concentrations, indicating a complex, multi-step reaction. kpi.ua The determining step in this cross-linking reaction is suggested to be second-order in nature with respect to the cross-linker, implying the involvement of two glyoxal monomers in forming links of a cyclic structure. kpi.ua

| Parameter | Influence on Self-Polymerization | Typical Conditions | Reference |

| pH | Reaction is faster at alkaline pH; stabilized at acidic pH. | Reaction: pH 7.2-10.0; Storage: pH 3-5 | google.comepo.orggoogle.com |

| Temperature | Higher temperatures increase reaction rate but can lead to gel destruction above certain thresholds. | Reaction: 15-50°C | kpi.uagoogle.com |

| Polymer MW | Lower molecular weight base polymers (500-25,000 Daltons) are often preferred for controlled glyoxalation. | 500 - 25,000 Daltons | google.comgoogle.com |

| Glyoxal:Polymer Ratio | Affects the degree of functionalization and cross-linking density. | 0.01:1 to 0.6:1 by weight | google.com |

This table summarizes key parameters influencing the self-oligomerization and polymerization of glyoxalated polyacrylamide.

Cross-linking Reactions with Biopolymers and Synthetic Macromolecules

A major application of glyoxalated polyacrylamide is its use as a cross-linking agent for both natural and synthetic polymers, which leverages the reactivity of its aldehyde groups.

Cross-linking with Biopolymers:

Glyoxalated polyacrylamide readily cross-links with biopolymers rich in hydroxyl and amino groups, such as cellulose (B213188), starch, and proteins.

Cellulose: In papermaking, GPAM is used as a wet- and dry-strength agent. wordpress.com The cationic nature of many GPAM resins facilitates their adsorption onto anionic cellulose fibers. tappi.org Once adsorbed, the aldehyde groups of the GPAM react with the hydroxyl groups of cellulose to form hemiacetal bonds. nih.govtappi.orgwordpress.com These covalent linkages reinforce the fiber-fiber bonds, preventing them from being broken by water and thereby enhancing the paper's wet strength. tappi.orgpreprints.org This cross-linking can occur between the polymer and cellulose (co-crosslinking) and between the polymer chains themselves (homo-crosslinking), creating a protective, water-resistant network on the fiber surfaces. nih.govtappi.orgpreprints.org

Proteins: Glyoxal is known to be a potent cross-linking agent for proteins. It reacts with the amino groups of lysine and arginine residues. researchgate.netnih.gov Studies with bovine serum albumin and ribonuclease A have shown that glyoxal can form stable cross-links, such as C-2-imine structures. researchgate.netnih.govacs.org This reactivity is utilized in applications like wood adhesives based on soy protein, where GPAM can improve water resistance by cross-linking the protein components. dntb.gov.ua

Other Polysaccharides: GPAM and glyoxal can also cross-link with other polysaccharides like starch and chitosan. undip.ac.idbibliotekanauki.pl With starch, the reaction with hydroxyl groups forms acetal (B89532) bonds, improving water resistance in starch-based films and coatings. bibliotekanauki.pl With chitosan, glyoxal can react with both hydroxyl and amino groups. undip.ac.id

Cross-linking with Synthetic Macromolecules:

Glyoxalated polyacrylamide can also form cross-linked networks with other synthetic polymers that possess reactive functional groups.

Polyvinyl Alcohol (PVA): PVA, which has abundant hydroxyl groups, can be effectively cross-linked by glyoxalated polymers. The reaction mechanism is similar to that with cellulose, involving the formation of hemiacetal and subsequently more stable acetal bonds between the aldehyde groups of GPAM and the hydroxyl groups of PVA in an acidic environment. researchgate.netscirp.org This combination has been reported to improve the wet strength and flexibility of paper products. researchgate.net The interaction between GPAM and PVA facilitates the formation of inter-fiber cross-linking. researchgate.net

| Macromolecule | Reactive Group(s) | Bond Type | Application Example | Reference |

| Cellulose | Hydroxyl (-OH) | Hemiacetal | Paper wet/dry strength | nih.govtappi.orgwordpress.com |

| Proteins (e.g., Soy) | Amino (-NH₂) | Imine, etc. | Wood adhesives | researchgate.netnih.govdntb.gov.ua |

| Starch | Hydroxyl (-OH) | Acetal | Coatings, Films | bibliotekanauki.pl |

| Chitosan | Hydroxyl (-OH), Amino (-NH₂) | Hemiacetal, Schiff base | Biomaterials | undip.ac.id |

| Polyvinyl Alcohol (PVA) | Hydroxyl (-OH) | Hemiacetal, Acetal | Paper strength, Hydrogels | researchgate.netscirp.org |

This table presents a summary of the cross-linking reactions of glyoxalated polyacrylamide with various biopolymers and synthetic macromolecules.

Applications and Advanced Research Directions for Oxaldehyde;prop 2 Enamide Based Materials

Utility as Versatile Building Blocks in Complex Organic Synthesis

The adducts formed from the reaction of oxaldehyde and acrylamide (B121943) derivatives serve as valuable intermediates in organic chemistry. The presence of multiple reactive sites—aldehydes, amides, and potentially hydroxyl groups in hydrated forms—allows for their participation in a variety of subsequent chemical transformations, making them useful synthons for constructing more complex molecular architectures.

Oxaldehyde (glyoxal) is a well-established precursor in the synthesis of heterocyclic compounds, most notably imidazoles. wikipedia.org The classical Debus synthesis, first reported in 1858, utilizes glyoxal (B1671930), an aldehyde (like formaldehyde), and ammonia (B1221849) to construct the imidazole (B134444) ring. researchgate.netderpharmachemica.com This reaction pathway highlights the utility of the dicarbonyl functionality of glyoxal in forming the core structure of the heterocycle. uobasrah.edu.iq

While direct reactions involving a pre-formed oxaldehyde-acrylamide adduct are less commonly documented for this specific synthesis, the principle relies on glyoxal as the key building block. In these syntheses, glyoxal provides two carbon atoms to the final imidazole ring. diva-portal.org The reaction proceeds through the condensation of the dicarbonyl compound with ammonia and another aldehyde. wjpsonline.com The versatility of this method allows for the creation of various C-substituted imidazoles, which are significant structural motifs in medicinal chemistry and materials science. derpharmachemica.com Modern synthetic methods have explored more environmentally friendly conditions, such as using aqueous ammonium (B1175870) salts at neutral pH, which can still produce significant yields of imidazoles from glyoxal. diva-portal.org

The reaction between oxaldehyde and acrylamide can lead to the formation of adducts with one or more stereocenters. These chiral intermediates hold theoretical potential for applications in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a target molecule. By controlling the formation of a specific stereoisomer of an intermediate, it is possible to direct the stereochemical outcome of subsequent reactions.

While the reaction of acrylamide itself can lead to various adducts, its derivatives are often employed to introduce chirality or specific functional groups. For instance, an N-substituted chiral acrylamide derivative could react with glyoxal to form a diastereomeric mixture of adducts, which could then potentially be separated or used in a diastereoselective reaction. Although specific, widely adopted applications of oxaldehyde-acrylamide adducts as key intermediates in stereoselective synthesis are not extensively documented in current literature, the principles of asymmetric synthesis suggest their potential. The development of catalytic, enantioselective methods to form such adducts could open new pathways for the efficient synthesis of complex chiral molecules.

Functional Materials Development Through Glyoxal-Acrylamide Polymer Systems

The copolymerization of acrylamide and the cross-linking of polyacrylamide with glyoxal are foundational strategies for creating a wide array of functional materials. These glyoxal-acrylamide polymer systems are integral to several industrial processes, offering enhanced performance characteristics in paper manufacturing, water absorption, and textile finishing.

Glyoxalated polyacrylamide (GPAM) resins are critical additives in the papermaking industry, renowned for their ability to enhance both the dry and wet strength of paper products. nih.govippta.co These resins are synthesized by cross-linking a polyacrylamide backbone, often a cationic copolymer, with glyoxal. researchgate.net The aldehyde groups on the glyoxal react with the pendant amide groups of the polyacrylamide and, crucially, with the hydroxyl groups of cellulose (B213188) fibers in the paper pulp. nih.gov This reaction forms stable covalent bonds (hemiacetals), which creates a robust network structure within the paper sheet, thereby increasing its strength and resistance to water. nih.govgoogle.com

GPAM is particularly valued as a formaldehyde-free alternative to other wet-strength resins. nih.gov Research has shown that the addition of GPAM can significantly improve the mechanical properties of paper. For example, studies have demonstrated that adding GPAM resins can increase the dry tensile index of paper sheets by over 24% and the wet tensile index by over 380% compared to untreated sheets. researchgate.net Beyond its role as a strengthening agent, GPAM also functions as a dewatering aid and flocculant in systems with recycled pulp. ippta.coippta.co It helps to balance the charge on fine particles and fibers, improving drainage and retention on the paper machine, which can lead to increased production rates. ippta.co

| Property | Improvement with GPAM | Mechanism | Reference(s) |

| Wet Strength | Significant increase (e.g., 381% improvement in wet tensile index) | Covalent hemiacetal bond formation between GPAM and cellulose fibers. | nih.govresearchgate.net |

| Dry Strength | Notable increase (e.g., 24.6% improvement in dry tensile index) | Enhanced fiber-fiber bonding through the polymer network. | researchgate.net |

| Dewatering/Productivity | Improved drainage and sheet dewatering rates | Charge balancing and flocculation of fines in recycled furnish. | ippta.coippta.co |

| Pulp Type | Effective in chemical, mechanical, and recycled pulps. | Versatile reactivity with various pulp types. | ippta.cogoogle.com |

This table summarizes the performance enhancements in papermaking attributed to the use of Glyoxalated Polyacrylamide (GPAM) resins.

The combination of glyoxal and acrylamide is utilized in the engineering of advanced hydrogels and superabsorbent polymers (SAPs). Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large volumes of water. Glyoxal serves as an effective cross-linking agent, reacting with hydrophilic polymers containing hydroxyl or amide groups to form a stable, water-insoluble network.

| Component | Function | Effect on Hydrogel Properties | Reference(s) |

| Acrylamide | Monomer/Grafting Agent | Increases the number of hydrophilic functional groups, potentially improving swelling capacity. | researchgate.net |

| Glyoxal | Cross-linking Agent | Forms covalent bonds between polymer chains, creating a stable 3D network. Improves mechanical strength and structural integrity. | researchgate.netresearchgate.netnih.gov |

| Polymer Backbone (e.g., κ-carrageenan) | Base Material | Provides a biodegradable and hydrophilic foundation for the hydrogel. | mendeley.comresearchgate.net |

This table outlines the roles of key components in the formation of glyoxal-acrylamide based hydrogels and their impact on the material's properties.

In the textile industry, glyoxal-based cross-linkers are widely used to impart desirable properties to fabrics, particularly those made from cellulosic fibers like cotton. silverfernchemical.com Glyoxalated acrylamide polymers serve as effective finishing agents that enhance fabric performance without the use of formaldehyde. nbinno.com These polymers are applied to textiles to improve wrinkle resistance, dimensional stability, and durability. nbinno.com

The finishing process typically involves coating the fabric with a solution containing the glyoxalated polymer and then curing it at an elevated temperature. google.com During curing, the aldehyde groups of the glyoxal cross-linker react with the hydroxyl groups of the cellulose fibers, forming stable bonds that prevent the fibers from easily moving past one another. nbinno.com This cross-linked network is what gives the fabric its "easy-care" or "permanent press" characteristics, helping it retain its shape and resist creasing after washing. nbinno.com Furthermore, these treatments can improve dye fixation and the adhesion of prints, leading to more vibrant and long-lasting colors. nbinno.comgoogle.com Research has detailed methods for after-treating dyed fabrics with glyoxalated acrylamide polymers, specifying mole ratios of glyoxal to the acrylamide polymer of at least 0.8:1 to achieve improved colorfastness. google.com

| Application | Benefit | Mechanism of Action | Reference(s) |

| Wrinkle Resistance | Creates "permanent press" or "easy-care" fabrics. | Cross-linking of cellulose fibers restricts their movement, preventing creases. | silverfernchemical.comnbinno.com |

| Dimensional Stability | Reduces shrinkage and helps garments retain their shape. | The stable polymer network reinforces the fabric structure. | nbinno.com |

| Dye Fixation | Improves wet crockfastness (resistance to color rubbing off). | The polymer coating encapsulates and binds the dye to the fabric. | google.com |

| Durability | Enhances mechanical strength and resistance to tearing. | Reinforcement of the fiber matrix through cross-linking. | nbinno.com |

This table summarizes the primary applications and benefits of using glyoxal-acrylamide polymer systems in textile finishing.

Pharmacological and Biological Activity Investigations of Related Structural Motifs

The structural motif of α,β-unsaturated carbonyls, central to prop-2-enamide (acrylamide), and the dialdehyde (B1249045) functionality of oxaldehyde (glyoxal), are pivotal in the design of biologically active molecules. The inherent reactivity of these groups allows for a diverse range of interactions with biological macromolecules, leading to various pharmacological effects. Research into analogues containing these motifs has unveiled significant potential in several therapeutic areas.

Exploration of Potential Antimicrobial and Antiviral Properties in Analogues

The α,β-unsaturated carbonyl system is a key feature in many compounds investigated for their antimicrobial and antiviral activities. This reactivity is often harnessed to target pathogenic microorganisms and inhibit viral replication.

A variety of synthetic derivatives featuring the acrylamide scaffold have demonstrated notable antimicrobial properties. For instance, certain 2-benzylidene-3-oxobutanamides, which contain the α,β-unsaturated carbonyl moiety, have been synthesized and evaluated against drug-resistant pathogens. nih.gov Similarly, some fatty amide derivatives have shown selective antimicrobial activities, with their potency influenced by the nature of substituents on the amide group. researcherslinks.com The antibacterial and antifungal activities of compounds like 9-(propan-3-ene-1-methyl-2-one) anthracene (B1667546) and trans, trans-dibenzylidene acetone (B3395972) have also been reported, indicating the broad-spectrum potential of this structural class. researchgate.net Furthermore, some α,β-unsaturated amides have been developed as potential antifungal agents to combat resistance, particularly in Candida species. nih.gov

In the antiviral domain, acrylamide derivatives have been synthesized as potential inhibitors of viral replication. A series of novel acrylamide derivatives incorporating a 1,2,3-thiadiazole (B1210528) ring has been shown to inhibit the replication of the Hepatitis B virus (HBV) in vitro. nih.gov Specifically, compounds designated as 9c and 17a in the study demonstrated significant inhibition of HBV DNA replication. nih.gov Acrylamide itself has been observed to inhibit the vaccinia virus (VACV), a member of the poxvirus family. nih.govucdavis.edu This inhibition occurs at the stages of intermediate and late transcription and is associated with the formation of anti-viral granules (AVGs), which are known to suppress the translation of viral proteins. nih.govucdavis.edu Additionally, copolymers of acrylamide and acrylic acid have been screened and found to possess high activity against multiple viruses. researchgate.net

Table 1: Antimicrobial and Antiviral Activities of Selected Acrylamide Analogues

| Compound/Derivative Class | Activity Type | Target Organism/Virus | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1,2,3-Thiadiazole Acrylamides | Antiviral | Hepatitis B Virus (HBV) | Compound 9c showed an IC50 of 3.59 µg/mL for inhibition of HBV DNA replication. | nih.gov |

| Acrylamide | Antiviral | Vaccinia Virus (VACV) | Inhibits viral replication by inducing the formation of anti-viral granules (AVGs). | nih.govucdavis.edu |

| α,β-Unsaturated Amides | Antifungal | Candida species | Derivatives were developed to overcome azole resistance. | nih.gov |

| 2-Benzylidene-3-oxobutanamides | Antibacterial | Resistant Pathogens | Designed as alternative chemical agents against resistant bacteria. | nih.gov |

Anti-inflammatory and Anticancer Potential Studies

The electrophilic nature of the α,β-unsaturated carbonyl system makes it a valuable pharmacophore in the development of anti-inflammatory and anticancer agents. This moiety can covalently interact with key proteins in inflammatory and oncogenic pathways.

Compounds containing α,β-unsaturated carbonyl groups, such as curcumin (B1669340) and chalcones, are known to possess immunosuppressive and anti-inflammatory activities. nih.gov They can modulate the immune response by affecting immune cells and inhibiting signaling pathways like NF-κB. nih.gov For example, a synthetic curcumin analogue, BBP, which features an α,β-unsaturated carbonyl system, has demonstrated strong suppressive effects on both innate and adaptive immunity in animal models. researchgate.net Similarly, certain synthesized α,β-unsaturated ketones have shown dose-dependent anti-inflammatory properties in experimental models. researchgate.net In the context of specific diseases, acrylamide-based inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) have been developed as potential treatments for rheumatoid arthritis, an autoimmune inflammatory condition. eurekalert.org

The acrylamide moiety has been extensively incorporated into anticancer drug design, particularly as a "warhead" for covalent inhibitors of protein kinases. ekb.eg Numerous approved kinase inhibitors, such as Afatinib and Ibrutinib, contain an acrylamide group that forms a covalent bond with a cysteine residue in the target enzyme's active site. ekb.eg Research has led to the development of novel acrylamide analogues targeting various kinases, including Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK). ekb.eg For example, N,9-diphenyl-9H-purin-2-amine derivatives with an acrylamide functional group have shown potent BTK inhibitory activity. ekb.eg Other studies have focused on synthesizing new acrylamide derivatives as potential chemotherapeutics for breast cancer, showing that compounds like N-aryl amides can exhibit significant cytotoxic activity against MCF-7 cells. mdpi.com Novel 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues have also been synthesized and evaluated as potential anticancer agents, with some showing potent activity against breast cancer cell lines. nih.gov

Table 2: Anti-inflammatory and Anticancer Potential of Acrylamide Analogues

| Compound/Derivative Class | Activity Type | Target/Cell Line | Key Findings | Reference(s) |

|---|---|---|---|---|

| Acrylamide-based DHODH inhibitors | Anti-inflammatory | Dihydroorotate dehydrogenase (DHODH) | Potent inhibitors developed for potential treatment of rheumatoid arthritis. | eurekalert.org |

| α,β-Unsaturated Ketones | Anti-inflammatory | In vivo models | Showed significant, dose-dependent anti-inflammatory effects. | researchgate.net |

| N-aryl amide derivatives | Anticancer | MCF-7 (Breast Cancer) | Compound 4e showed an IC50 of 2.11 µM. | mdpi.com |

| N,9-diphenyl-9H-purin-2-amine derivatives | Anticancer | Bruton's tyrosine kinase (BTK) | Compound 38 showed an IC50 of 0.4 nM for BTK inhibition. | ekb.eg |

Mechanisms of Interaction with Biological Targets: Enzymes and Receptors

The biological activity of acrylamide analogues and related α,β-unsaturated carbonyl compounds stems from their chemical reactivity, primarily as Michael acceptors. ekb.eg This allows them to form covalent adducts with nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine, on proteins. nih.gov

This mechanism of Michael addition is fundamental to their ability to inhibit enzymes. The α,β-unsaturated carbonyl system acts as an electrophilic "warhead" that covalently modifies the active site of target enzymes, leading to irreversible inhibition. nih.gov This has been observed in the inhibition of various enzyme classes:

Proteases: The thiol group of cysteine residues in the active site of proteases, such as the SARS coronavirus main protease (SARS-CoV Mpro), can be targeted by α,β-unsaturated carbonyl compounds. nih.gov Acrylamide fragments have also been shown to covalently react with the catalytic cysteines of enterovirus 71 3C protease and SARS-CoV-2 main protease. nih.gov

Kinases: A significant number of kinase inhibitors utilize an acrylamide moiety to covalently bind to a non-catalytic cysteine residue near the ATP-binding site of enzymes like EGFR and BTK. ekb.egacs.org This covalent modification leads to prolonged and potent inhibition.

Other Enzymes: The acrylamide scaffold has been used to design inhibitors for enzymes like human tissue transglutaminase. researchgate.net Additionally, α,β-unsaturated carbonyl compounds have been found to inhibit enzymes involved in cellular antioxidant defense, such as glutathione (B108866) reductase. oup.com

Beyond enzyme inhibition, acrylamide-derived compounds have been shown to modulate the function of ion channels. A series of novel compounds derived from (E)-3-furan-2-yl-N-p-tolyl-acrylamide act as modulators of the mammalian GABA-A receptor, a key player in inhibitory neurotransmission. nih.gov These compounds exhibit both potentiating and inhibitory effects, interacting with the classic anesthetic binding sites on the receptor. nih.gov

Rational Drug Design Strategies Employing Oxaldehyde;prop-2-enamide Scaffolds

The acrylamide functional group is a widely used tool in rational drug design, particularly in the development of targeted covalent inhibitors (TCIs). nih.gov The α,β-unsaturated amide serves as an electrophilic "warhead" that can be tuned for optimal reactivity and selectivity towards a specific nucleophilic residue on a target protein. ekb.egnih.gov

Key strategies in employing the acrylamide scaffold include:

Targeted Covalent Inhibition: This is the most prominent strategy. An acrylamide moiety is incorporated into a molecule that has high affinity for the target protein's binding pocket. nih.gov Upon binding, the acrylamide is positioned to react with a nearby nucleophilic amino acid, typically a cysteine, forming a permanent covalent bond. This approach has been successfully used to design potent and selective inhibitors for kinases like EGFR and BTK. ekb.egacs.org

Improving Drug-like Properties: The incorporation of an acrylamide functional group has been shown to improve the physicochemical properties of drug candidates. For example, converting a secondary amine to a tertiary amide by adding an acryloyl group can enhance both aqueous solubility and lipophilicity, which can lead to improved cell permeability and better pharmacokinetic profiles. nih.govacs.org

Structural Modifications for Tunable Reactivity: Researchers have explored various structural modifications to the acrylamide warhead to fine-tune its reactivity. This includes creating fluorinated acrylamide and cyano-acrylamide warheads, which can offer improved selectivity and pharmacokinetic properties. nih.gov α-substituted methacrylamides have been developed as a new class of electrophiles that undergo a conjugated addition-elimination reaction, providing another way to modulate covalent interactions. acs.orgnih.gov

Scaffolds for Tissue Engineering: While not a drug design strategy in the traditional sense, acrylamide-based hydrogel scaffolds are being designed for biomedical applications. For instance, 3D graphene-polyacrylamide hydrogels have been developed to support the growth of primary neurons, suggesting potential for engineering neural interfaces. azonano.com

Future Research Avenues and Translational Potentials

The versatility of the structural motifs found in oxaldehyde and prop-2-enamide continues to inspire new research directions. A significant focus is on developing more sustainable and environmentally friendly synthetic methods, aligning with the principles of green chemistry.

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles to the synthesis of acrylamide and its derivatives is an active area of research aimed at reducing the environmental footprint of chemical manufacturing. These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. nih.gov

Key approaches to the sustainable synthesis of acrylamide and related compounds include:

Biocatalysis: A major advancement in industrial acrylamide production is the shift from a copper-catalyzed process to a bioprocess. This method uses a nitrile hydratase (NHase) enzyme, often from Rhodococcus rhodochrous, to convert acrylonitrile (B1666552) to acrylamide. This enzymatic process achieves 100% conversion and 100% selectivity with no waste generation, representing a significant green chemistry achievement. nih.gov

Use of Renewable Feedstocks: Traditionally, the precursors for acrylamide are derived from fossil fuels like propylene. nih.gov Research is exploring pathways from renewable feedstocks. For example, 3-hydroxypropionic acid, which can be produced through fermentation, is a potential bio-based building block for acrylamide. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers a green alternative to conventional heating methods for polymerization and grafting reactions. It can lead to faster reaction times, higher yields, and reduced energy consumption. This has been applied to the synthesis of acrylamide graft copolymers from natural gums, such as Azadirachta indica gum, for applications like wastewater treatment. researchgate.net

Organocatalyzed Modifications: Post-polymerization modification using organocatalysis is a developing strategy for creating functional polyacrylamides, avoiding the need to synthesize and polymerize a wide range of specialized monomers. nih.gov

These sustainable practices are crucial for the future development and application of materials based on acrylamide and its analogues, ensuring that their benefits can be realized with minimal environmental impact.

Advanced Characterization of In Situ Reaction Pathways

The formation of materials from oxaldehyde (glyoxal) and prop-2-enamide (acrylamide) involves the crosslinking of polyacrylamide (PAAm) chains by glyoxal. A thorough understanding of this reaction in real-time is crucial for controlling the final properties of the material. Advanced in situ characterization techniques provide a window into the dynamic process of network formation, offering insights into reaction kinetics, structural evolution, and the interplay of various reaction parameters.

One of the foundational methods for studying the gelation kinetics of the polyacrylamide-glyoxal system is rheological analysis . By monitoring the change in the elastic modulus (G') over time, the rate of bond formation can be quantified. kpi.ua Early studies have shown that in an alkaline medium and at low temperatures, the rate of bond formation follows specific power laws concerning both polymer and glyoxal concentrations. kpi.ua This technique is powerful for determining the gel point—the transition from a viscous liquid to an elastic solid—and for understanding how factors like pH, temperature, and reactant concentrations affect the speed and nature of the crosslinking process. kpi.uabu.edu For instance, at alkaline pH and higher temperatures, a decrease in the elastic modulus can be observed over time, suggesting a competing reaction, such as the Cannizzaro reaction of glyoxal, which can hinder the stability of the gel network. kpi.ua

Table 1: Influence of Reactant Concentration on the Rate of Bond Formation in the Polyacrylamide-Glyoxal System at Alkaline pH

| Polyacrylamide Concentration (ppm) | Glyoxal Concentration (ppm) | Rate of G' Increase (Pa/h) | Final Elastic Modulus (G') at Plateau (Pa) |

|---|---|---|---|

| 2000 | 25 | ~1.5 | ~2 |

| 2000 | 50 | ~4.0 | ~6 |

| 2000 | 75 | ~7.5 | ~9 |

| 2000 | 100 | ~12.0 | ~14 |

To obtain more detailed molecular-level information, in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a highly valuable technique. By immersing an ATR probe into the reacting mixture, the chemical changes can be monitored in real-time. reutlingen-university.de This method allows for the direct observation of the consumption of reactive groups and the formation of new bonds. For the oxaldehyde and prop-2-enamide system, one could track the changes in the vibrational bands associated with the amide groups of polyacrylamide and the aldehyde groups of glyoxal. Specifically, the reaction between the amide N-H groups and the aldehyde C=O groups would lead to the appearance of new bands corresponding to the hemiacetal and acetal (B89532) linkages formed during crosslinking. google.com The kinetics of the reaction can be determined by analyzing the rate of change of the absorbance of these characteristic peaks. mdpi.com

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful avenue for in situ monitoring. This technique can provide detailed information about the chemical environment of the reacting species. For instance, ¹H-NMR could be used to follow the disappearance of the aldehyde protons of glyoxal and changes in the signals from the amide protons of polyacrylamide as the crosslinking reaction proceeds. researchgate.net This would not only confirm the reaction pathway but also allow for the quantification of the degree of crosslinking over time.

Furthermore, operando monitoring using fiber-optic sensors , such as in-fiber Mach-Zehnder interferometers (MZI), represents a cutting-edge approach. These sensors can simultaneously track changes in refractive index and temperature during the gelation process. bohrium.com The polymerization and crosslinking reactions are typically exothermic, and the formation of the gel network leads to a change in the refractive index of the medium. By correlating these physical changes with the chemical reaction, a comprehensive picture of the gelation kinetics can be obtained. bohrium.com

Table 2: Advanced In Situ Characterization Techniques for this compound Reaction Pathways

| Technique | Key Information Obtained | Potential Insights |

|---|---|---|

| Rheology | Elastic modulus (G'), viscous modulus (G''), gel point | Gelation kinetics, network strength, effect of pH and temperature on crosslinking kpi.uamdpi.com |

| In Situ ATR-FTIR | Changes in vibrational bands of functional groups | Real-time monitoring of bond formation, reaction mechanism reutlingen-university.demdpi.com |

| Real-time NMR | Changes in chemical shifts and signal intensities | Reaction pathway confirmation, quantification of crosslinking degree researchgate.net |

| Operando Fiber-Optic Sensing | Simultaneous measurement of refractive index and temperature | Correlation of physical property changes with reaction kinetics bohrium.com |

Targeted Development of Smart Materials and Responsive Systems

The development of smart materials based on oxaldehyde and prop-2-enamide is an emerging area of research with significant potential. These materials, typically in the form of hydrogels, can be designed to respond to specific environmental stimuli, such as pH and temperature, by undergoing changes in their physical or chemical properties. mdpi.com This responsiveness is primarily dictated by the chemical nature of the polymer backbone and the crosslinks.

pH-Responsive Systems:

Incorporating pH-sensitive co-monomers, such as acrylic acid, into the polyacrylamide backbone can further enhance and tune the pH-responsiveness. mdpi.com The carboxyl groups of the acrylic acid units will ionize or de-ionize depending on the surrounding pH. At high pH, these groups become negatively charged, leading to electrostatic repulsion between the polymer chains and a high degree of swelling. nih.gov Conversely, at low pH, the carboxyl groups are protonated, reducing the repulsion and causing the hydrogel to shrink. nih.gov

Table 3: Design Strategies for pH-Responsive this compound Materials

| Design Strategy | Mechanism of pH-Responsiveness | Potential Application |

|---|---|---|

| Controlled crosslink density with glyoxal | pH-dependent hydrolysis of hemiacetal/acetal crosslinks | Degradable scaffolds, triggered release systems bme.hu |

| Copolymerization with acrylic acid | Ionization/de-ionization of carboxyl groups leading to changes in electrostatic repulsion | Oral drug delivery, sensors nih.govnih.gov |

| Copolymerization with basic monomers (e.g., aminoethyl methacrylate) | Protonation/de-protonation of amine groups | Gene delivery, anionic drug delivery |

Thermo-Responsive Systems:

Temperature sensitivity can be imparted to oxaldehyde and prop-2-enamide-based materials by incorporating thermo-responsive monomers, most notably N-isopropylacrylamide (NIPAM). researchgate.net Poly(N-isopropylacrylamide) (PNIPAM) exhibits a lower critical solution temperature (LCST) around 32°C in water. nih.gov Below this temperature, the polymer is hydrophilic and soluble, while above the LCST, it becomes hydrophobic and phase-separates from the water. nih.gov

Table 4: Characteristics of Thermo-Responsive this compound-Based Materials

| System Composition | Stimulus | Response | Potential Application |

|---|---|---|---|

| Poly(acrylamide-co-NIPAM) crosslinked with glyoxal | Temperature increase above LCST | Volume shrinkage (de-swelling) | On-demand drug release, smart valves nih.govmdpi.com |

| Interpenetrating network of polyacrylamide and PNIPAM with glyoxal crosslinking | Temperature decrease below LCST | Volume expansion (swelling) | Cell culture scaffolds, soft robotics nih.gov |

The targeted development of these smart materials relies heavily on the advanced characterization techniques discussed in the previous section to understand and control the structure-property relationships. By precisely tailoring the molecular architecture, this compound-based systems can be transformed from simple structural materials into sophisticated, responsive platforms for a wide range of advanced applications.

Q & A

Q. How should hypotheses and controls be structured to isolate this compound’s role in multi-component reactions?

- Methodological Answer : Formulate hypotheses using mechanistic organic chemistry principles (e.g., electron-deficient intermediates). Design controls with omission of individual reactants and isotope labeling (e.g., ¹³C tracing). Use LC-MS to track reactant consumption and intermediate formation .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Deposit raw spectra and kinetic datasets in repositories like Zenodo with DOI assignments .

- Literature Integration : Use tools like Zotero or Mendeley to manage citations. Prioritize primary sources for experimental details and secondary reviews for contextualizing gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.